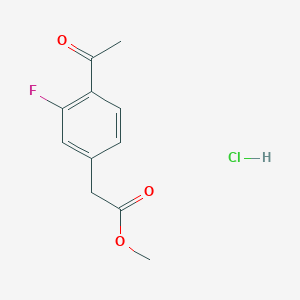
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride is an organic compound with the molecular formula C11H12ClFO3. This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-acetyl-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-acetyl-3-fluorobenzoic acid.
Reduction: Formation of 4-(hydroxymethyl)-3-fluorophenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups are key functional moieties that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-fluorophenyl)acetate: Similar structure but lacks the acetyl group, leading to different chemical properties and reactivity.
Methyl 2-(4-acetylphenyl)acetate: Similar structure but lacks the fluorine atom, affecting its biological activity and chemical behavior.
Uniqueness
Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12ClFO3 |
|---|---|
Poids moléculaire |
246.66 g/mol |
Nom IUPAC |
methyl 2-(4-acetyl-3-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C11H11FO3.ClH/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2;/h3-5H,6H2,1-2H3;1H |
Clé InChI |
CUXUXNNJUPWWAP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















